![molecular formula C18H20ClN3O B504654 4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 400076-87-1](/img/structure/B504654.png)

4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

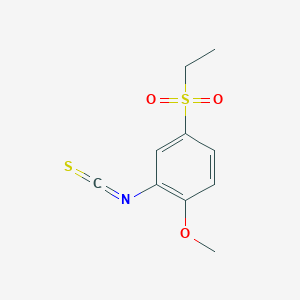

“4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” is a carboxylic acid amide containing an N-methylpiperazine fragment . It is synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .

Synthesis Analysis

The synthesis of “this compound” involves reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . This compound has been used in the synthesis of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis

“this compound” reacts with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides .Aplicaciones Científicas De Investigación

DNA Binding Properties

One prominent application is related to the binding of similar compounds to the minor groove of double-stranded B-DNA, particularly with specificity for AT-rich sequences. These compounds, like Hoechst 33258 and its analogues, demonstrate strong binding to DNA and are utilized in fluorescence microscopy for chromosome and nuclear staining, flow cytometry, and other cell biology applications. Their utility extends to serving as models for studying DNA sequence recognition and binding, highlighting their importance in rational drug design and understanding the molecular basis of DNA interactions (Issar & Kakkar, 2013).

Medicinal Chemistry

The compound's chemical structure shares similarities with other pharmacologically active benzamide derivatives, indicating its potential in drug discovery. Benzamide derivatives are explored for their therapeutic properties, including antipsychotic activities, as demonstrated by compounds like JL13, which shows promise as an atypical antipsychotic drug (Bruhwyler et al., 1997). Further, N-phenylpiperazine derivatives, a category to which our compound closely relates, have reached late-stage clinical trials for treating CNS disorders, showcasing the molecular template’s druglikeness and versatility across therapeutic fields (Maia et al., 2012).

Environmental Science

Research on similar compounds, such as advanced oxidation processes for degrading environmental contaminants, provides insights into the ecological impact and biodegradation pathways of benzamide derivatives. These studies are crucial for understanding the environmental fate of such compounds and developing strategies for mitigating their presence in ecosystems (Qutob et al., 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O/c1-21-10-12-22(13-11-21)17-5-3-2-4-16(17)20-18(23)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQFRFSYKOBEOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B504574.png)

![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B504576.png)

![4-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B504577.png)

![4-methyl-N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B504578.png)

![2-(3,4-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B504580.png)

![2-bromo-N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B504582.png)

![3,4,5-triethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B504583.png)

![4-cyano-2-fluoro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B504584.png)

![2'-Fluoro[1,1'-biphenyl]-3-carbonyl azide](/img/structure/B504586.png)

![6-tert-butyl-N-(2,4-dimethylphenyl)-2-{[(4-methylpiperazin-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B504593.png)

![6-tert-butyl-2-({[(2-furylmethyl)amino]acetyl}amino)-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B504594.png)

![6-tert-butyl-2-({[(2-furylmethyl)amino]acetyl}amino)-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B504595.png)

![6-tert-butyl-N-(4-methoxyphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B504596.png)